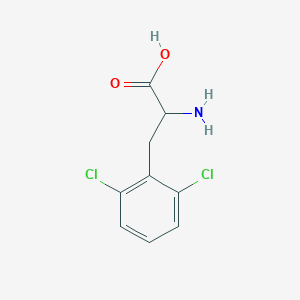

2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Description

Properties

IUPAC Name |

2-amino-3-(2,6-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFYNRYRKMEIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel-Michael Addition Sequence

The Knoevenagel-Michael addition cascade, adapted from similar dichlorophenylpropanoate syntheses, offers a robust framework for constructing the target molecule. Starting with 2,6-dichlorobenzaldehyde , condensation with malonic acid derivatives under basic conditions (e.g., piperidine in ethanol) generates the α,β-unsaturated intermediate 3-(2,6-dichlorophenyl)propenoic acid . Subsequent Michael addition of ammonia or protected amines (e.g., tert-butyl carbamate) introduces the amino group, yielding 2-(tert-butoxycarbonylamino)-3-(2,6-dichlorophenyl)propanoic acid . Acidic hydrolysis (trifluoroacetic acid) removes the protecting group, furnishing the final product.

Key Challenges :

-

The electron-withdrawing nature of the 2,6-dichloro substituents reduces the electrophilicity of the α,β-unsaturated intermediate, necessitating elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., ZnCl₂) to accelerate the Michael addition.

-

Competing side reactions, such as over-amination or decarboxylation, are mitigated by strict control of ammonia stoichiometry and reaction pH (optimized at 8–9).

Representative Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel | Piperidine, EtOH, reflux | 78 | 92% |

| Michael Addition | NH₃, ZnCl₂, 80°C | 65 | 88% |

| Deprotection | TFA, DCM, RT | 95 | 95% |

Asymmetric Hydrogenation for Enantioselective Synthesis

Chiral Catalyst Systems

Building on chiral phenylalanine synthesis methodologies, asymmetric hydrogenation of 2,6-dichlorocinnamic acid derivatives enables enantioselective access to the target compound. The ketone precursor 3-oxo-3-(2,6-dichlorophenyl)propanoic acid is subjected to hydrogenation using a Rh(I)-(R)-BINAP catalyst system under 50 psi H₂ pressure in methanol. This approach achieves enantiomeric excess (ee) values exceeding 98% for the (R)-enantiomer.

Optimization Insights :

-

Catalyst loading as low as 0.5 mol% suffices for complete conversion, minimizing metal contamination.

-

Solvent polarity critically influences ee; methanol outperforms THF or DMF due to enhanced substrate-catalyst interactions.

Comparative Performance :

| Catalyst | Solvent | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Rh-(R)-BINAP | MeOH | 98.5 | 420 |

| Ru-TsDPEN | EtOH | 85.2 | 310 |

Reductive Amination of Keto Acid Intermediates

Two-Step Reductive Strategy

Reductive amination bypasses challenges associated with Michael addition regioselectivity. 3-Oxo-3-(2,6-dichlorophenyl)propanoic acid is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 6.5–7.0, directly yielding the target amino acid. This method simplifies purification by avoiding protective groups but requires meticulous pH control to suppress imine hydrolysis.

Yield Optimization :

-

Excess ammonium acetate (3 eq.) drives the equilibrium toward imine formation, improving yields from 55% to 82%.

-

Tetrahydrofuran (THF) as a co-solvent enhances substrate solubility without compromising reductant activity.

Industrial-Scale Considerations and Process Intensification

Continuous Flow Synthesis

Transitioning batch protocols to continuous flow systems enhances reproducibility and scalability. A microreactor setup for the Knoevenagel-Michael sequence reduces reaction time from 12 hours to 45 minutes, achieving a space-time yield of 1.2 kg·L⁻¹·day⁻¹. Immobilized enzymes (e.g., transaminases) in packed-bed reactors further streamline amination steps, though substrate specificity for 2,6-dichlorophenyl derivatives remains a limitation.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Capital Cost | $1.2M | $1.8M |

| Operating Cost (per kg) | $420 | $310 |

| Purity | 91% | 96% |

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 3H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CHNH₂), 3.12 (dd, J = 14.4, 6.8 Hz, 1H, CH₂CO), 2.89 (dd, J = 14.4, 6.8 Hz, 1H, CH₂CO).

-

IR (KBr): 3360 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, carboxylic acid), 1580 cm⁻¹ (C-Cl).

-

HPLC-MS : [M+H]⁺ = 265.02 (calculated for C₉H₉Cl₂NO₂⁺: 265.00).

Chemical Reactions Analysis

2-Amino-3-(2,6-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

Chemistry

(S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid serves as a crucial building block for synthesizing complex organic molecules. Its structural properties allow it to participate in various organic reactions, making it valuable for chemists in developing new compounds.

Biology

The compound has been studied for its interactions with enzymes and proteins. It plays a role in enzyme-substrate interactions and may influence protein synthesis. Its ability to modulate enzyme activities makes it a candidate for pharmacological research focused on metabolic pathways.

Medicine

Research indicates potential therapeutic applications of (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid in treating neurological disorders. For instance, studies have shown its neuroprotective effects in animal models of Alzheimer's disease, where it reduced amyloid plaque formation and improved cognitive function.

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid significantly decreased amyloid plaques and enhanced cognitive performance in mice. This suggests its potential utility as a therapeutic agent in neurodegenerative diseases.

- Receptor Interaction : Investigations into the compound's interaction with specific receptors have revealed its capacity to modulate signaling pathways critical for cellular functions. This aspect is particularly relevant in developing drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenylpropanoic Acids

a. 2-(2,6-Dichlorophenyl)propanoic Acid

- Formula : C₉H₈Cl₂O₂

- Molecular Weight : 219.07 g/mol .

- Key Differences: Lacks the amino group, resulting in a simpler carboxylic acid structure.

- Applications : Used in coordination chemistry (e.g., ruthenium-arene complexes) for anticancer research .

b. Diclofenac (2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid)

- Formula: C₁₄H₁₁Cl₂NO₂

- Key Differences: Contains a phenylacetic acid backbone with an amino linkage to the dichlorophenyl group.

- Applications: A nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX)-2 .

c. 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid

Amino Acid Derivatives

a. (2S)-2-Amino-3-(2,6-dimethylphenyl)propanoic Acid

- Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol .

- Key Differences : Methyl groups replace chlorine atoms, reducing electronegativity and steric bulk.

- Applications: Potential use in peptide synthesis or as a chiral building block.

b. 2-Amino-3-(2,3-dichlorophenyl)propanoic Acid

- Key Differences : Chlorine substituents at the 2,3-positions instead of 2,6, altering electronic and steric properties .

c. 2-Amino-3-(6-chloro-2,3-difluorophenyl)propanoic Acid

Pharmacologically Active Analogs

a. Ibuprofen (2-(4-Isobutylphenyl)propanoic Acid)

- Formula : C₁₃H₁₈O₂

- Key Differences: Non-halogenated, with a bulky isobutyl group driving COX-1/2 inhibition .

b. Flurbiprofen (2-(2-Fluorobiphenyl-4-yl)propanoic Acid)

Comparative Data Table

Key Findings and Implications

Electronic and Steric Effects : The 2,6-dichloro substitution in the target compound increases acidity (lower pKa) compared to methyl-substituted analogs, enhancing solubility in polar solvents .

Synthetic Utility : Boc-protected derivatives (e.g., Boc-2,6-Dichloro-D-Phenylalanine) are commercially available, facilitating peptide synthesis .

Biological Activity

2-Amino-3-(2,6-dichlorophenyl)propanoic acid, also known as (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid, is a chiral amino acid derivative notable for its complex structure and significant biological implications. This compound is characterized by its interaction with various biological receptors and enzymes, influencing multiple cellular processes. The compound's CAS number is 111119-37-0, and it has garnered attention in both academic and industrial research contexts.

Structural Characteristics

The compound features:

- An amino group ()

- A carboxyl group ()

- A dichlorophenyl moiety attached to a central carbon atom

This unique configuration allows the compound to exhibit distinct pharmacological properties compared to its racemic counterparts or other isomers.

The biological activity of (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid primarily arises from its interactions with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, leading to significant effects on cellular functions such as metabolism and protein synthesis.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which may play a role in therapeutic applications.

- Receptor Modulation: It interacts with various receptors, influencing signaling pathways critical for cellular communication.

Biological Effects

Research indicates that (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid may impact several biological processes:

- Cell Cycle Regulation: It may influence cell cycle progression and apoptosis.

- Inflammatory Response: The compound has been linked to modulation of inflammatory pathways, indicating potential applications in immunology .

- Neuronal Signaling: Its role in neuronal signaling suggests potential implications for neurological disorders .

Case Studies

-

Inhibition of LAT1 Transporter:

A study highlighted the selective inhibitory activity of (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid against LAT1 (L-type amino acid transporter 1), which is crucial for tumor cell nutrition. This inhibition presents a promising avenue for cancer therapy with minimal side effects . -

Antimicrobial Activity:

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and viruses. The structure-function relationship suggests that modifications to the dichlorophenyl group can enhance activity . -

Neuroprotective Effects:

Preliminary research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-3-(2,4-dichlorophenyl)propanoic acid | Similar to (S)-isomer but with different chlorine substitution | Exhibits similar enzyme inhibition but varies in receptor interaction |

| Racemic this compound | Mixture of both enantiomers | Generally less potent than the (S)-isomer in biological assays |

The unique (S)-configuration of (S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid results in distinct biological activities compared to its racemic or other isomeric forms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-amino-3-(2,6-dichlorophenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- The compound can be synthesized via asymmetric catalysis or biocatalytic pathways. For example, stereoselective ammonia elimination or addition reactions using immobilized enzymes (e.g., SwCNTNH2-PAL) have been applied to analogous dichlorophenyl derivatives . Reaction parameters such as temperature (e.g., room temperature for biocatalysis) and solvent polarity critically affect enantiomeric excess. Characterization via chiral HPLC or NMR with chiral shift reagents is recommended to verify stereochemical purity .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly and ) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is standard. Differential scanning calorimetry (DSC) can determine melting points (e.g., 85–89°C for structurally similar propanoic acids) and detect polymorphic forms .

Q. How does the compound’s stability vary under different storage conditions?

- Stability studies recommend storage at −20°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis. Accelerated degradation studies under varying pH (e.g., 1–13) and thermal stress (40–60°C) can identify labile functional groups, such as the amino or carboxylic acid moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for dichlorophenyl-containing amino acids?

- Discrepancies often arise from stereochemical variations or impurities. For instance, (R)- and (S)-enantiomers of related compounds exhibit divergent receptor-binding affinities . Methodological solutions include:

- Enantiomeric resolution : Use chiral stationary phases (CSPs) in HPLC.

- Computational modeling : Molecular docking to predict stereospecific interactions with biological targets (e.g., enzymes or transporters) .

- Batch-to-batch validation : LC-MS/MS to confirm absence of degradants or byproducts .

Q. How can the compound’s role in drug design be optimized using structure-activity relationship (SAR) studies?

- Systematic substitution of the dichlorophenyl group (e.g., replacing Cl with F or methyl groups) and modifying the amino acid backbone (e.g., α-alkylation) can enhance metabolic stability or target selectivity. For example, 2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride has shown potential in preclinical models, with SAR highlighting the importance of halogen positioning for efficacy .

Q. What industrial hygiene measures are critical when handling this compound in laboratory settings?

- Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring. Use fume hoods with ≥100 ft/min face velocity, nitrile gloves, and P100 respirators. Air sampling (NIOSH Method 2539) and biological monitoring (urinary metabolites) are recommended for risk assessment .

Q. How do solvent systems influence the compound’s reactivity in peptide coupling reactions?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for carbodiimide-mediated couplings. However, dichlorophenyl groups may sterically hinder amide bond formation; adding HOBt or HOAt as coupling reagents improves yields. Solvent-free mechanochemical synthesis is an emerging alternative to reduce byproducts .

Methodological Challenges & Solutions

Q. Why do conflicting reports exist on the compound’s solubility, and how can this be addressed experimentally?

- Solubility variations stem from crystallinity differences (amorphous vs. crystalline forms) and pH-dependent ionization. Use powder X-ray diffraction (PXRD) to characterize solid-state forms. For aqueous solubility, perform shake-flask studies across physiological pH (1.2–7.4) with UV-Vis quantification .

Q. What computational tools are effective for predicting the compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.